RNR Inhibition Potency vs. Hydroxyurea
COH29 demonstrates potent inhibition of recombinant human RNR (RRM1/RRM2) with an IC50 of 16 μM . The original research presentation indicates that COH29 achieves sub-micromolar range inhibition [1], representing significantly greater potency than the prototypical RNR inhibitor hydroxyurea (HU), which typically requires millimolar concentrations for effective enzyme inhibition [2].
| Evidence Dimension | RNR enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 16 μM (recombinant RNR small subunit RRM1/RRM2) |
| Comparator Or Baseline | Hydroxyurea: effective enzyme inhibition at millimolar concentrations |
| Quantified Difference | COH29 IC50 is at least 62.5-fold lower (more potent) than 1 mM HU |
| Conditions | In vitro recombinant human RNR enzyme assay |
Why This Matters
Higher potency enables effective RNR inhibition at lower, potentially safer doses, providing a key procurement advantage for researchers seeking a potent tool compound for RNR-related studies.
- [1] Zhou B, Su L, Yuan YC, Hu S, Yen Y. Abstract 3258: Development of novel ribonucleotide reductase inhibitors: A story from structural analysis to preclinical study. Cancer Res. 2011;71(8_Supplement):3258. View Source
- [2] Hehlmann R. Hydroxyurea for chronic myelogenous leukemia. In: Chronic Myeloid Leukemia. Springer; 2003. (Cited in Chen et al., 2015) View Source
